(4-Aminobenzyl)phosphonic acid hydrochloride
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Overview
Description
(4-Aminobenzyl)phosphonic acid hydrochloride is an organophosphorus compound with the molecular formula C7H11ClNO3P It is a derivative of phosphonic acid, where the phosphonic acid group is attached to a benzyl group substituted with an amino group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminobenzyl)phosphonic acid hydrochloride typically involves the reaction of (4-Aminobenzyl)phosphonic acid with hydrochloric acid. The process can be summarized as follows:
Starting Material: (4-Aminobenzyl)phosphonic acid.
Reaction: The (4-Aminobenzyl)phosphonic acid is dissolved in an appropriate solvent, such as water or ethanol.
Addition of Hydrochloric Acid: Hydrochloric acid is added to the solution, resulting in the formation of this compound.
Isolation: The product is isolated by filtration or evaporation of the solvent, followed by recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
(4-Aminobenzyl)phosphonic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzylphosphonic acid derivatives, while reduction can produce aminobenzylphosphonic acid derivatives.
Scientific Research Applications
(4-Aminobenzyl)phosphonic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-Aminobenzyl)phosphonic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it may bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-Aminophenyl)methylphosphonic acid
- (4-Aminobutyl)phosphonic acid
- (3-Aminopropyl)phosphonic acid
- (2-Aminoethyl)phosphonic acid
Uniqueness
(4-Aminobenzyl)phosphonic acid hydrochloride is unique due to the presence of both an amino group and a phosphonic acid group attached to a benzyl ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming various derivatives, making it valuable in diverse scientific applications.
Properties
IUPAC Name |
(4-aminophenyl)methylphosphonic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10NO3P.ClH/c8-7-3-1-6(2-4-7)5-12(9,10)11;/h1-4H,5,8H2,(H2,9,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXMHEAJMWFLGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CP(=O)(O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClNO3P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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